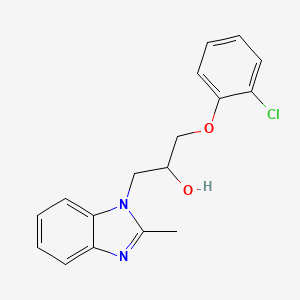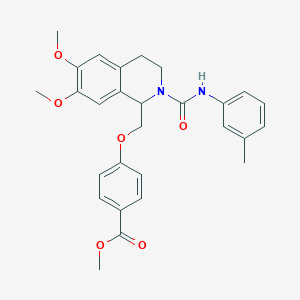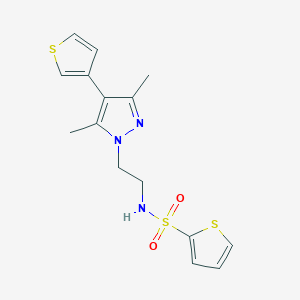
1-(2-Chlorophenoxy)-3-(2-methyl-1-benzimidazolyl)-2-propanol
説明
1-(2-Chlorophenoxy)-3-(2-methyl-1-benzimidazolyl)-2-propanol, also known as CGP 20712A, is a selective antagonist of the beta-1 adrenergic receptor. This compound has been extensively studied for its potential therapeutic applications in cardiovascular diseases, including heart failure, hypertension, and arrhythmias. In
科学的研究の応用
Potential Applications in Environmental Sciences
- Chlorophenols in Environmental Management: Research on chlorophenols (CP), which are structurally related to the chlorophenoxy part of the compound, has shown their significance as precursors to dioxins in thermal processes, including Municipal Solid Waste Incineration (MSWI). Studies suggest CP's role in the formation of polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/F) due to incomplete combustion processes (Peng et al., 2016). This indicates potential research applications in studying and mitigating environmental pollution, especially in controlling dioxin emissions.
Significance in Medicinal Chemistry
- Benzimidazoles in Drug Discovery: The benzimidazole component is a critical pharmacophore in medicinal chemistry, known for its broad range of biological activities. Research has highlighted its applications across antimicrobial, antiviral, antidiabetic, anti-cancer, and other therapeutic areas (Vasuki et al., 2021). This opens avenues for the compound's exploration in the development of new drugs and therapeutic agents, leveraging the pharmacological properties of benzimidazole derivatives.
Environmental Fate and Behavior
- Sorption and Environmental Fate of Phenoxies: The sorption behavior of phenoxy herbicides, akin to the chlorophenoxy moiety of the compound, in environmental matrices like soil and water has been extensively studied. These studies help in understanding the environmental fate, bioaccumulation, and potential for ecological impact of such compounds (Werner et al., 2012). Understanding the sorption characteristics could aid in predicting the environmental mobility and persistence of similar compounds.
Photophysical and Electrochemical Applications
- Functional Materials: Benzimidazole and its derivatives have been recognized for their significance in creating novel materials for optoelectronic applications. Their incorporation into π-extended systems has proven valuable in developing materials for organic light-emitting diodes (OLEDs), sensors, and other electronic devices (Lipunova et al., 2018). This suggests potential research directions in materials science, focusing on the electronic and photophysical properties of compounds containing benzimidazole units.
特性
IUPAC Name |
1-(2-chlorophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-19-15-7-3-4-8-16(15)20(12)10-13(21)11-22-17-9-5-2-6-14(17)18/h2-9,13,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNHAWLIONBKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenoxy)-3-(2-methyl-1-benzimidazolyl)-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Amino-8,8-dimethyl-5-(4-methylphenyl)-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one](/img/structure/B2513250.png)
![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2513251.png)


![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2513255.png)
![3-(4-chlorophenyl)-N-(2-methoxyethyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2513257.png)


![5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)


![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2513268.png)